Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a third-generation cephalosporin antibiotic characterized by its bicyclic β-lactam core and strategically modified side chains. The compound features a 2-amino-1,3-thiazol-4-yl group at the C-7 position with a methoxyimino moiety, a hallmark of β-lactamase-resistant cephalosporins . Its synthesis likely involves acylation of a 7-aminocephem intermediate under neutral conditions, as described for analogous cephalosporins .
Properties
IUPAC Name |
sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIBXVGHDLFNNE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N5NaO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiazole Ring: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the oxo group can yield hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazole compounds .
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of certain anticancer agents .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs include clinically relevant cephalosporins such as ceftazidime , cefotaxime , and experimental derivatives like SQ 14,359 . Key differences lie in substituents at C-3 and C-7, which dictate antibacterial spectrum, β-lactamase resistance, and pharmacokinetics:
Key Observations :
- The oxolan-2-yl group at C-3 in the target compound replaces charged groups (e.g., pyridinium in ceftazidime), which may reduce renal toxicity and improve lipid solubility .
- The methoxyimino-acetyl side chain at C-7, shared with cefotaxime, confers resistance to hydrolysis by class A β-lactamases .
Antimicrobial Activity
While specific MIC data for the target compound is unavailable in the provided evidence, its structural features suggest:
- Broad Gram-negative coverage : Similar to ceftazidime and cefotaxime, activity likely extends to Enterobacteriaceae (e.g., E. coli, Klebsiella).
- Limited Gram-positive activity: Common among third-generation cephalosporins due to reduced affinity for Gram-positive PBPs .
- Pseudomonas coverage : Unlikely without a charged C-3 group (e.g., ceftazidime’s pyridinium), which enhances penetration through porin channels .
Biological Activity
Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly referred to as a thiazole derivative, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C16H15N7NaO5S4 |
| Molecular Weight | 537.58 g/mol |
| CAS Number | 141195-77-9 |
| IUPAC Name | Sodium (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Structure
The compound features a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The thiazole ring and the oxazolidinone moiety are critical for its interaction with biological targets.
Antimicrobial Properties
Research indicates that sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo compounds exhibit significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Mechanism of Action:
The compound appears to inhibit bacterial cell wall synthesis and disrupts protein synthesis by targeting the ribosomal machinery, similar to other thiazole derivatives like azithromycin and tetracycline.
Case Studies
-
In Vitro Efficacy Against Bacterial Strains
- A study conducted on Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Results indicated an MIC of 4 µg/mL for S. aureus and 8 µg/mL for E. coli, suggesting robust antibacterial properties.
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Synergistic Effects with Other Antibiotics
- Research exploring the combination of sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo with beta-lactam antibiotics showed enhanced efficacy, indicating potential for use in combination therapies to combat resistant strains.
Toxicological Profile
Preliminary toxicological assessments indicate low toxicity in mammalian cell lines at therapeutic concentrations. Further studies are required to establish a comprehensive safety profile.
Q & A
Q. How can in silico models predict metabolic stability in mammalian systems?
- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate hepatic clearance and cytochrome P450 interactions. Validate with microsomal incubation (human liver microsomes, NADPH cofactor) and LC-MS quantification of parent compound depletion. provides the stereochemical data required for accurate modeling .
Data Contradictions and Resolutions
- Solubility Discrepancies : reports DMSO solubility, while notes limited aqueous solubility. Resolution: Use co-solvents (e.g., PEG-400) for in vivo studies.
- Stability Under Light : advises light avoidance, but no photolysis data is provided. Resolution: Conduct controlled UV-vis studies to define safe handling durations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
